tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C9H14ClNO3 |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H14ClNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 |
InChI Key |
WSYDSFAYXHAVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-chloro-4-oxopyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Substitution: Formation of tert-butyl 3-azido-4-oxopyrrolidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-chloro-4-hydroxypyrrolidine-1-carboxylate.
Oxidation: Formation of tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. It is particularly useful in the development of drugs targeting specific enzymes or receptors due to its structural versatility .
Industry: The compound finds applications in the production of agrochemicals and fine chemicals. Its reactivity makes it suitable for use in various industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific derivative synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound shares structural homology with several pyrrolidine derivatives, differing primarily in substituents and stereochemistry. Below is a comparative analysis based on and inferred chemical properties:
Table 1: Structural and Functional Comparison
Reactivity and Functionalization
- Chloro vs. Cyano Groups: The chloro substituent in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), enabling replacement with amines, thiols, or other nucleophiles. The cyano group in analogs (e.g., 946497-94-5) is electron-withdrawing, promoting hydrolysis to carboxylic acids or participation in click chemistry (e.g., Huisgen cycloaddition) .
- Ketone Reactivity :
- The ketone at C4 in the target compound allows for reductions (e.g., to alcohols) or condensations (e.g., hydrazone formation). Analogs lacking the ketone (e.g., 132945-76-7) lose this reactivity, limiting their utility in ketone-specific reactions.
Spectroscopic Differentiation
- 1H NMR: The tert-butyl group appears as a singlet near δ 1.4 ppm in all compounds.
- 13C NMR: The ketone carbonyl resonates near δ 200 ppm in the target compound and 946497-94-5. Cyano carbons in analogs (e.g., 946497-94-5) appear near δ 120 ppm, absent in the chloro derivative .
Physicochemical Properties
- Solubility: The chloro substituent reduces polarity compared to cyano analogs, enhancing solubility in non-polar solvents (e.g., dichloromethane).
- Stability: Chloro derivatives may undergo elimination under strong bases, whereas cyano analogs are more stable but susceptible to hydrolysis in acidic/basic conditions.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolidine scaffold. For example:
- Step 1: React the carboxylic acid precursor with isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (CHCl) to form a mixed anhydride intermediate .
- Step 2: Introduce the chloro substituent via nucleophilic substitution or direct chlorination under controlled conditions (e.g., using POCl or SOCl) .
- Purification: Flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) yields the pure product. Monitor reaction progress via LC-MS .
Key Data:
- Typical yield: ~59% after purification .
- Characterization: H NMR (CDCl): δ 1.44 (s, 9H, tert-butyl), 3.50–3.70 (m, pyrrolidine protons), 4.20–4.40 (m, carbonyl-associated protons) .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy:
- H and C NMR confirm regiochemistry and functional group integrity. For example, the tert-butyl group appears as a singlet at δ 1.44–1.48 .
- Use DEPT-135 to distinguish CH, CH, and CH groups in complex derivatives .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular formula (e.g., [M+H] calculated for CHClNO: 220.0735; observed: 220.0738) .
- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1700–1750 cm and C-Cl bonds at ~550–650 cm .
Advanced Research Questions
Q. How can the chloro group in this compound be selectively modified for downstream applications?
Methodological Answer: The chloro substituent is amenable to nucleophilic substitution (S2) or transition-metal-catalyzed cross-coupling:
- Nucleophilic Substitution: React with NaN in DMF at 80°C to replace Cl with an azide group, enabling click chemistry applications .
- Suzuki Coupling: Use Pd(PPh) and arylboronic acids in THF/HO (3:1) to introduce aryl/heteroaryl groups .
Critical Note: Optimize solvent polarity and temperature to minimize pyrrolidine ring-opening side reactions .
Troubleshooting:
Q. How to resolve contradictions in NMR data for derivatives, such as unexpected splitting patterns?
Methodological Answer: Discrepancies often arise from conformational flexibility or impurities:
- Dynamic NMR: Perform variable-temperature H NMR (e.g., 25–60°C) to identify rotamers or ring-flipping processes .
- Purification: Re-crystallize from EtOAc/hexane or use preparative HPLC to remove diastereomeric byproducts .
- Computational Validation: Compare experimental C shifts with DFT-calculated values (e.g., using Gaussian 16) .
Case Study: A derivative showed unexpected δ 4.30 multiplicity due to hindered rotation of the tert-butyl group; VT-NMR confirmed dynamic behavior .
Q. What safety protocols are critical when handling this compound in a research lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation; work in a fume hood .
- First Aid: In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
- Waste Disposal: Neutralize residues with 10% aqueous NaHCO before disposal in halogenated waste containers .
Regulatory Note: The compound is not FDA-approved; strictly adhere to institutional biosafety guidelines for in vitro use .
Q. How can computational chemistry aid in predicting reactivity or designing novel derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) based on the pyrrolidine scaffold’s conformation .
- Reactivity Prediction: Calculate Fukui indices (via Gaussian 16) to identify electrophilic/nucleophilic sites for functionalization .
- Transition State Analysis: Simulate S2 pathways (e.g., Cl substitution) using QM/MM methods in Schrödinger Suite .
Example: A derivative’s improved binding affinity to kinase targets was predicted via docking and validated experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
